(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride
Description
(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is a chiral fluorinated amino alcohol hydrochloride. The R-configuration at the stereogenic center distinguishes it from its enantiomer and influences its interactions in chiral environments. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications .
Fluorine atoms in the trifluoromethyl group contribute to metabolic stability, lipophilicity, and electronic effects, which are advantageous in drug design . This compound’s unique combination of fluorine substitution and stereochemistry positions it as a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
Molecular Formula |
C4H9ClF3NO |
|---|---|
Molecular Weight |
179.57 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-3(8,2-9)4(5,6)7;/h9H,2,8H2,1H3;1H/t3-;/m1./s1 |
InChI Key |
CBTVWNOABWZSTQ-AENDTGMFSA-N |
Isomeric SMILES |
C[C@@](CO)(C(F)(F)F)N.Cl |
Canonical SMILES |
CC(CO)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride typically proceeds via:
- Introduction of the trifluoromethyl group into a suitable precursor.
- Construction of the chiral amino alcohol framework.
- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.
- Conversion to the hydrochloride salt for stability and handling.
Several methods have been reported involving both chemical and enzymatic approaches to achieve high enantioselectivity.
Chemical Synthesis Routes
Starting from 3,3,3-Trifluoro-2-methylpropan-1-ol
A key intermediate for the synthesis is 3,3,3-trifluoro-2-methylpropan-1-ol, which can be functionalized further to introduce the amino group and control stereochemistry.
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate. For example, the tosylation of 3,3,3-trifluoro-2-methylpropan-1-ol with p-toluenesulfonyl chloride in the presence of pyridine and DMAP in dichloromethane at 0 °C to room temperature yields the tosylate intermediate with moderate yields (~27%).
Nucleophilic Substitution: The tosylate is then subjected to nucleophilic substitution with azide or ammonia sources to introduce the amino functionality. For instance, reaction with sodium iodide in 1,3-dimethyl-2-imidazolinone (DMI) at 80 °C converts the tosylate to an iodo intermediate (~70% yield), which can be further displaced by azide or amine nucleophiles.
Reduction of Azide to Amine: If azide intermediates are used, reduction via catalytic hydrogenation or Staudinger reaction yields the primary amine.
Stereochemical Control: Chemical methods alone often produce racemic mixtures; thus, chiral resolution or asymmetric synthesis is necessary to obtain the (R)-enantiomer.
Asymmetric Synthesis and Resolution
Enzymatic Resolution: Enzymes such as amidases from Arthrobacter species have been employed to hydrolyze racemic amides selectively, yielding enantiomerically enriched (R)- or (S)-forms of trifluoromethylated hydroxy acids or amino alcohols. For example, enzymatic hydrolysis of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide produces the (S)-acid with >99% enantiomeric excess (ee), which can be converted to the (R)-amino alcohol.
Chiral Auxiliary or Catalyst Use: Asymmetric reduction or addition reactions using chiral catalysts or auxiliaries have been reported for related fluorinated amino alcohols, enabling direct access to the (R)-enantiomer with high stereoselectivity.
Representative Preparation Procedure (Literature Example)
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1. Tosylation | 3,3,3-Trifluoro-2-methylpropan-1-ol, p-Toluenesulfonyl chloride, pyridine, DMAP, DCM, 0 °C → RT, 16 h | 3,3,3-Trifluoro-2-methylpropyl tosylate | 27% | Moderate yield; purification by flash chromatography |
| 2. Iodide Formation | Tosylate, NaI, DMI, 80 °C, 24 h | 1,1,1-Trifluoro-3-iodo-2-methylpropane | 70% | Vacuum distillation purification |
| 3. Azide Substitution | Iodide, NaN3, DMF, RT | 3,3,3-Trifluoro-2-methylpropyl azide | High | Nucleophilic substitution |
| 4. Azide Reduction | Pd/C, H2, MeOH, RT | (R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol | Quantitative | Catalytic hydrogenation |
| 5. Hydrochloride Salt Formation | HCl in ether or aqueous solution | This compound | Quantitative | Salt improves stability and crystallinity |
Note: Enantiomeric purity is controlled by starting material or enzymatic resolution steps.
Enzymatic and Biocatalytic Approaches
Amidase-Catalyzed Resolution: Using amidases from microbial sources such as Arthrobacter sp. S-2, selective hydrolysis of racemic trifluoromethylated amides can yield enantiopure acids or amino alcohols. Conditions typically involve pH 7–8, 30–37 °C, with reaction times of several hours to days to achieve >90% ee.
Advantages: High stereoselectivity, mild reaction conditions, and environmentally friendly processes.
Challenges: Enzyme availability, scale-up, and cost considerations.
Analytical and Characterization Techniques
To confirm the identity, purity, and stereochemistry of this compound, the following methods are standard:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, fluorine environment | ^1H, ^13C, and ^19F NMR to verify trifluoromethyl group and chiral centers |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (ee) determination | Reverse-phase C18 column with UV detection; chiral stationary phases for resolution |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | LC-MS or GC-MS with electron ionization for molecular ion confirmation |
| X-ray Crystallography | Absolute configuration and crystal structure | SHELX software refinement for stereochemical assignment |
| Melting Point and Elemental Analysis | Purity and composition | Comparison with literature values for hydrochloride salt |
Summary Table of Preparation Methods
| Method Type | Key Reagents/Enzymes | Conditions | Yield | Enantiomeric Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chemical Tosylation + Nucleophilic Substitution | p-Toluenesulfonyl chloride, NaI, NaN3, Pd/C | 0 °C to 80 °C, 24–48 h | Moderate to high (27–70%) | Racemic (requires resolution) | Straightforward, scalable | Low enantioselectivity without resolution |
| Enzymatic Resolution | Amidase from Arthrobacter sp. | pH 7–8, 30–37 °C, hours to days | High | >90–99% ee | High stereoselectivity, mild conditions | Enzyme cost, scale-up challenges |
| Asymmetric Catalysis (Chiral Catalysts) | Chiral ligands, catalysts | Variable, often mild | Variable | High | Direct enantioselective synthesis | Requires catalyst optimization |
Research Findings and Industrial Relevance
The trifluoromethyl group significantly influences the acidity, lipophilicity, and metabolic stability of the amino alcohol, making the (R)-enantiomer valuable for drug development.
Industrial processes aim to minimize purification steps and maximize yield, often employing base catalysts or enzymatic steps to simplify production and reduce costs.
The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with enhanced stability and reactivity.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine
In medicine, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride has potential applications in drug development. Its stability and reactivity make it a valuable candidate for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (CAS 1255946-09-8) Similarity: 0.79 (structural similarity score) . Key Differences: Lacks the methyl group at the 2-position and has an S-configuration. Impact: Lower lipophilicity compared to the target compound due to reduced alkyl substitution.
(R)-1,1,1-Trifluoro-2-butylamine Hydrochloride (CAS 1212120-62-1)
Trifluorinated Amines and Alcohols
3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4)
- (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS 1956437-40-3) Similarity: 0.69 . Key Differences: Aromatic fluorine substituent and ethanol backbone instead of trifluoromethyl-propanol. Impact: Introduces aromatic π-π interactions but reduces fluorinated alkyl contributions to metabolic stability.
Pharmacologically Relevant Analogues
- FTY720 (2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol Hydrochloride) Source: Derived from ISP-1, a fungal metabolite . Key Differences: Contains a long alkyl chain and aromatic phenyl group. Impact: Demonstrated immunosuppressive activity in transplantation models due to sphingosine-1-phosphate receptor modulation . The target compound’s shorter alkyl chain and trifluoromethyl group may limit similar activity but enhance selectivity.
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Fluorine Effects: The trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogues .
- Stereochemistry : The R-configuration may improve binding to chiral targets, such as enzymes or receptors, compared to S-enantiomers .
- Methyl Group Role : The 2-methyl group introduces steric effects that could influence conformational flexibility and docking precision.
Biological Activity
(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride, a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula C₄H₉ClF₃NO and a molecular weight of 179.57 g/mol, this compound is characterized by a trifluoromethyl group that enhances its lipophilicity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and influence receptor signaling pathways. Studies have shown that it interacts with amidase enzymes, which are crucial in drug metabolism, potentially serving as an inhibitor or modulator in various biochemical pathways . The presence of the trifluoromethyl group is significant as it may enhance binding affinity to biological targets, thereby increasing the compound's potency in therapeutic applications.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Enzyme Modulation : It has been observed to affect the activity of several enzymes involved in metabolic pathways.
- CNS Penetration : Biodistribution studies indicate that this compound can penetrate the central nervous system (CNS), which is critical for addressing neurological disorders .
- Potential Therapeutic Applications : Its unique structure positions it as a candidate for developing drugs targeting various diseases, including metabolic disorders.
Case Studies
- CNS Distribution Study : A study conducted on the biodistribution of prodrugs related to sobetirome demonstrated that this compound significantly increased brain concentrations compared to traditional formulations. The study reported a 3.6-fold increase in brain levels when administered as a prodrug .
- Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activity related to amidase pathways. In vitro assays revealed that this compound inhibited specific amidase enzymes more effectively than other compounds lacking the trifluoromethyl group.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3,3,3-trifluoropropanoic acid | Lacks the hydroxyl group | More acidic due to carboxylic acid functionality |
| 2-Amino-3,3-difluoro-2-methylpropan-1-ol | Contains fewer fluorine atoms | Lower lipophilicity compared to trifluorinated versions |
| 2-Amino-3-hydroxypropanoic acid | Contains a hydroxyl group instead | Not as lipophilic; more polar nature |
The comparative analysis highlights how this compound stands out due to its combination of amino alcohol structure and trifluoromethyl group.
Q & A
Q. What protocols are recommended for impurity profiling in regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
